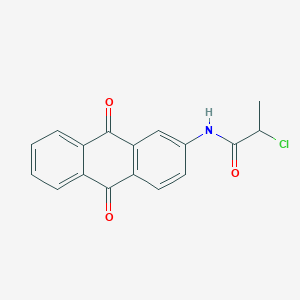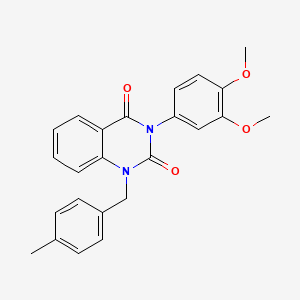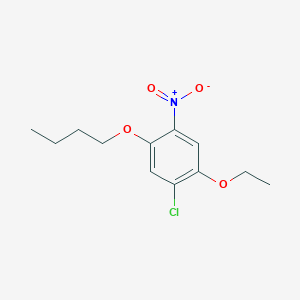![molecular formula C22H21N7O2 B2929869 (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone CAS No. 920414-61-5](/img/structure/B2929869.png)
(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the triazolopyrimidine group could be formed through a cyclization reaction involving a pyrimidine and a triazole . The piperazine ring could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The triazolopyrimidine group, in particular, would contribute to the rigidity of the molecule, which could have implications for its binding to biological targets .Chemical Reactions Analysis
The compound could potentially undergo several types of chemical reactions. For example, the methoxy group could be cleaved under acidic conditions, and the piperazine ring could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase its lipophilicity, potentially improving its ability to cross cell membranes .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research into the antimicrobial properties of triazole derivatives, including structural analogs of the specified compound, reveals their potential in addressing bacterial and fungal infections. Bektaş et al. (2007) synthesized a range of 1,2,4-triazole derivatives, exploring their antimicrobial activities, and found that some compounds exhibited good or moderate activities against test microorganisms, indicating the relevance of such structures in developing new antimicrobial agents (H. Bektaş et al., 2007).
Antagonist Activity for Receptors
Compounds structurally related to the query chemical have been evaluated for their receptor antagonist activities, specifically targeting the 5-HT2 and alpha-1 receptors. Watanabe et al. (1992) prepared and tested bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, finding potent 5-HT2 antagonist activity without significant alpha-1 antagonist activity in vivo (Y. Watanabe et al., 1992).
Synthesis and Evaluation of Derivatives
The synthesis of novel compounds and their subsequent evaluation for biological activity form a significant part of research applications. Nagaraj et al. (2018) synthesized a series of novel triazole analogues of piperazine and evaluated their antibacterial activity against various pathogenic bacteria, showcasing the chemical's potential in developing new antibacterial agents (A. Nagaraj et al., 2018).
Drug Development and Pharmacokinetics
Investigations into the pharmacokinetics, metabolism, and excretion of related compounds contribute to understanding their behavior in biological systems, which is crucial for drug development. Sharma et al. (2012) studied the disposition of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, providing insights into its metabolism and potential therapeutic applications (Raman K. Sharma et al., 2012).
Wirkmechanismus
Target of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, depending on its specific structure and functional groups.
Mode of Action
Triazole compounds are known to show versatile biological activities . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to changes in cellular processes or functions.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole compounds , it’s plausible that this compound could affect multiple biochemical pathways, depending on its specific targets and mode of action.
Result of Action
Given the broad range of biological activities exhibited by triazole compounds , it’s plausible that this compound could have a variety of effects at the molecular and cellular level.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c1-31-18-9-5-8-17(14-18)29-21-19(25-26-29)20(23-15-24-21)27-10-12-28(13-11-27)22(30)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKKPPRVWAXYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide](/img/structure/B2929790.png)
![3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2929792.png)
![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2929793.png)

![5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2929796.png)
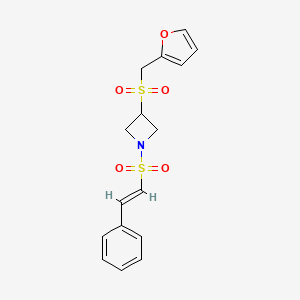
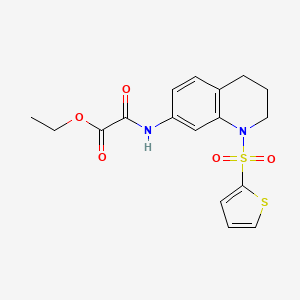
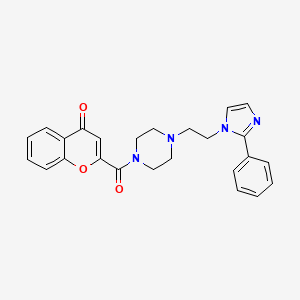
![3-Methoxy-N-methyl-N-[(1-quinolin-8-ylsulfonylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2929802.png)
![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide](/img/structure/B2929804.png)
